Cas no 1805606-33-0 (3-(Difluoromethyl)-5-methoxy-4-nitropyridine-2-methanol)

3-(Difluoromethyl)-5-methoxy-4-nitropyridine-2-methanol 化学的及び物理的性質

名前と識別子

-

- 3-(Difluoromethyl)-5-methoxy-4-nitropyridine-2-methanol

-

- インチ: 1S/C8H8F2N2O4/c1-16-5-2-11-4(3-13)6(8(9)10)7(5)12(14)15/h2,8,13H,3H2,1H3

- InChIKey: BKLOYGHBMZZSIP-UHFFFAOYSA-N

- SMILES: FC(C1=C(C(=CN=C1CO)OC)[N+](=O)[O-])F

計算された属性

- 水素結合ドナー数: 1

- 氢键受体数量: 7

- 重原子数量: 16

- 回転可能化学結合数: 3

- 複雑さ: 249

- XLogP3: 0.4

- トポロジー分子極性表面積: 88.2

3-(Difluoromethyl)-5-methoxy-4-nitropyridine-2-methanol Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029019630-250mg |

3-(Difluoromethyl)-5-methoxy-4-nitropyridine-2-methanol |

1805606-33-0 | 95% | 250mg |

$970.20 | 2022-04-01 | |

| Alichem | A029019630-500mg |

3-(Difluoromethyl)-5-methoxy-4-nitropyridine-2-methanol |

1805606-33-0 | 95% | 500mg |

$1,735.55 | 2022-04-01 | |

| Alichem | A029019630-1g |

3-(Difluoromethyl)-5-methoxy-4-nitropyridine-2-methanol |

1805606-33-0 | 95% | 1g |

$2,981.85 | 2022-04-01 |

3-(Difluoromethyl)-5-methoxy-4-nitropyridine-2-methanol 関連文献

-

Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447

-

Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158

-

Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065

-

Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92

-

Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514

-

Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146

-

Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237

-

M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300

-

9. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822

3-(Difluoromethyl)-5-methoxy-4-nitropyridine-2-methanolに関する追加情報

Introduction to 3-(Difluoromethyl)-5-methoxy-4-nitropyridine-2-methanol (CAS No. 1805606-33-0)

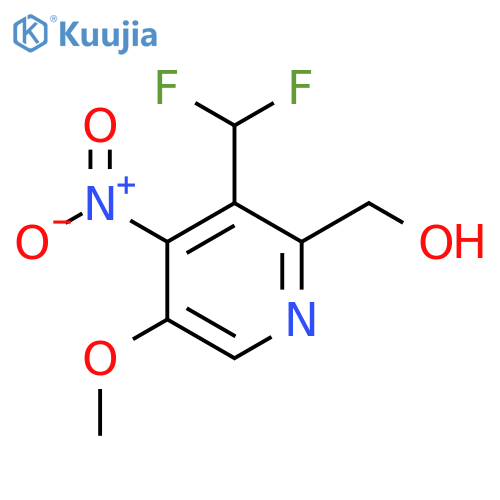

3-(Difluoromethyl)-5-methoxy-4-nitropyridine-2-methanol, identified by the Chemical Abstracts Service Number (CAS No.) 1805606-33-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the nitropyridine class, which is widely recognized for its versatile applications in drug development, particularly in the synthesis of bioactive molecules targeting various therapeutic pathways.

The structural framework of 3-(Difluoromethyl)-5-methoxy-4-nitropyridine-2-methanol incorporates several key functional groups that contribute to its unique chemical properties and biological activities. The presence of a difluoromethyl group at the C3 position and a methoxy group at the C5 position introduces electron-withdrawing and electron-donating effects, respectively, which can modulate the reactivity and binding affinity of the molecule. Additionally, the nitro group at the C4 position and the hydroxymethyl group at the C2 position further enhance its potential as a pharmacophore in medicinal chemistry.

In recent years, this compound has been extensively studied for its potential applications in the development of novel therapeutic agents. One of the most promising areas of research involves its use as a precursor in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The difluoromethyl moiety, in particular, has been shown to improve metabolic stability and binding affinity in small-molecule drugs, making it an attractive feature for drug design.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of 3-(Difluoromethyl)-5-methoxy-4-nitropyridine-2-methanol with high accuracy. Molecular docking studies have revealed that this compound exhibits significant binding interactions with several protein targets, including kinases and transcription factors. These interactions are believed to contribute to its potential therapeutic effects against various diseases. For instance, preliminary in vitro studies have suggested that derivatives of this compound may exhibit anti-proliferative properties, making them candidates for further development as anticancer agents.

The methoxy group at the C5 position also plays a crucial role in modulating the biological activity of this molecule. Methoxy-substituted pyridines are known to enhance solubility and bioavailability, which are essential factors for drug efficacy. Furthermore, the hydroxymethyl group at the C2 position provides a site for further functionalization, allowing chemists to tailor the molecule's properties for specific therapeutic applications.

One of the most exciting aspects of 3-(Difluoromethyl)-5-methoxy-4-nitropyridine-2-methanol is its potential as a building block for more complex drug candidates. Researchers have utilized this compound as a starting material to synthesize novel analogs with enhanced pharmacological properties. These efforts have led to the discovery of several promising lead compounds that are currently undergoing further investigation in preclinical studies.

The synthesis of 3-(Difluoromethyl)-5-methoxy-4-nitropyridine-2-methanol involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, have been employed to construct the desired molecular framework efficiently. The use of high-purity starting materials and rigorous quality control measures ensures that the final product meets the stringent requirements for pharmaceutical applications.

As our understanding of disease mechanisms continues to evolve, so does our ability to design targeted therapies. The development of innovative compounds like 3-(Difluoromethyl)-5-methoxy-4-nitropyridine-2-methanol represents a significant step forward in addressing unmet medical needs. By leveraging cutting-edge chemical synthesis and computational modeling techniques, researchers are paving the way for next-generation pharmaceuticals that offer improved efficacy and safety profiles.

The future prospects for this compound are promising, with ongoing research focusing on optimizing its pharmacokinetic properties and exploring new therapeutic indications. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into tangible clinical benefits for patients worldwide. As we continue to unravel the complexities of molecular interactions, compounds like 3-(Difluoromethyl)-5-methoxy-4-nitropyridine-2-methanol will play a pivotal role in shaping the future of medicine.

1805606-33-0 (3-(Difluoromethyl)-5-methoxy-4-nitropyridine-2-methanol) Related Products

- 1515036-90-4(2-amino-1-(thiolan-3-yl)propan-1-one)

- 81422-99-3(OXIRANE, [3-(TRIFLUOROMETHYL)PHENYL]-, (R)-)

- 2106759-68-4(Ethyl 2-amino-4-bromo-3-fluorobenzoate)

- 26638-43-7(methyl 2-chlorosulfonylbenzoate)

- 1393545-26-0(4-(2-Aminoethyl)-6-bromopyridine-2-carbonitrile)

- 1594484-86-2(1-(3-hydroxypiperidin-1-yl)-3-methylpentan-1-one)

- 1099048-69-7(1-(1-Phenylcyclobutanecarbonyl)piperidine-4-carboxylic acid)

- 2386407-18-5(2-{4-(benzyloxy)carbonyl-6,6-dimethylmorpholin-3-yl}acetic acid)

- 154669-16-6(3-(3-nitrophenyl)-3-oxopropanal)

- 2137439-50-8(rac-N-{[(3aR,6aR)-octahydrocyclopenta[b]pyrrol-3a-yl]methyl}-2-methylpentanamide)